Oseltamivir Impurity 48
Description
Structure
3D Structure
Properties
CAS No. |
651324-04-8 |
|---|---|
Molecular Formula |
C18H33NO4 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
ethyl (3R,4S,5R)-5-(tert-butylamino)-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H33NO4/c1-7-13(8-2)23-15-11-12(17(21)22-9-3)10-14(16(15)20)19-18(4,5)6/h11,13-16,19-20H,7-10H2,1-6H3/t14-,15-,16+/m1/s1 |
InChI Key |
QKBSLGDKUALQOQ-OAGGEKHMSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@H]([C@@H]1O)NC(C)(C)C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1O)NC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Structural Elucidation and Chemical Definition of Oseltamivir Impurity 48
Systematic Nomenclature and Chemical Identity
Oseltamivir (B103847) Impurity 48 is authoritatively identified by the Chemical Abstracts Service (CAS) with the registration number 651324-04-8 . nih.gov The compound has been assigned the Unique Ingredient Identifier (UNII) 9MY2932JH9 by the FDA's Global Substance Registration System (GSRS), confirming its specific chemical identity. nih.govncats.ionih.gov
Based on IUPAC (International Union of Pure and Applied Chemistry) rules, the systematic name for this compound is ethyl (3R,4S,5R)-5-(tert-butylamino)-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate . nih.govncats.io This nomenclature precisely describes the molecular structure, including the arrangement of its functional groups and its stereochemistry. The molecular formula of the compound is C18H33NO4, and it has a molecular weight of 327.46 g/mol . nih.gov
Several synonyms are used in commercial and scientific literature to refer to this compound, including:
1-Cyclohexene-1-carboxylic acid, 5-[(1,1-dimethylethyl)amino]-3-(1-ethylpropoxy)-4-hydroxy-, ethyl ester, (3R,4S,5R)- nih.govncats.io
Ethyl (3R,4S,5R)-5-N-(1,1-dimethylethyl)amino-3-(1-ethylpropoxy)-4-hydroxy-1-cyclohexene-1-carboxylate nih.gov
Table 1: Chemical Identity of Oseltamivir Impurity 48
| Identifier | Value | Source(s) |
| Designation | This compound | nih.gov |
| CAS Number | 651324-04-8 | nih.gov |
| UNII | 9MY2932JH9 | nih.govncats.ionih.gov |
| Molecular Formula | C18H33NO4 | nih.gov |
| Molecular Weight | 327.46 g/mol |
Stereochemical Aspects and Absolute Configuration Determination
The stereochemistry of this compound is a defining feature of its molecular structure. The compound contains three chiral centers on its cyclohexene (B86901) ring, the stereochemical configuration of which is designated as (3R, 4S, 5R). nih.govncats.io This specific arrangement of substituents around the chiral carbons is crucial for its unique three-dimensional shape.
The absolute configuration is explicitly defined in its systematic name:
3R : The pentan-3-yloxy group is in the R configuration at the C3 position.
4S : The hydroxyl group is in the S configuration at the C4 position.
5R : The tert-butylamino group is in the R configuration at the C5 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like 1H-NMR, 13C-NMR, COSY, and NOESY are used to determine the connectivity of atoms and their relative spatial arrangement.
X-ray Crystallography : This is the gold standard for determining the three-dimensional structure and absolute configuration of a crystalline solid.
Chiral High-Performance Liquid Chromatography (HPLC) : This method is used to separate stereoisomers and can help in assigning the configuration by comparing with reference standards.
The definitive assignment of the (3R, 4S, 5R) configuration, as recorded in public chemical databases and by regulatory bodies, indicates that such detailed structural analysis has been performed to establish its identity unequivocally. nih.govncats.ionih.gov
Table 2: Stereochemical Descriptors of this compound
| Feature | Descriptor | Source(s) |
| Stereochemistry | Absolute | ncats.ionih.gov |
| Chiral Centers | 3 | ncats.io |
| Configuration | (3R, 4S, 5R) | nih.govncats.io |
| Optical Activity | Unspecified | ncats.ionih.gov |
Synthetic Methodologies for Oseltamivir Impurity 48
Purposeful Chemical Synthesis for Reference Standard Generation
The primary driver for the synthesis of Oseltamivir (B103847) Impurity 48, chemically identified as (3R,4S,5R)-Ethyl 5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate cymitquimica.comsimsonpharma.com, is the generation of a reference standard. Pharmaceutical reference standards are highly purified compounds used as a benchmark for quality control (QC) in the production of bulk drugs. synzeal.com
The synthesis and characterization of process-related impurities are essential for developing and validating analytical methods capable of detecting and quantifying these substances in the final drug product. researchgate.net Regulatory bodies require that impurities in pharmaceuticals be identified and controlled, with strict limits on their allowable levels. researchgate.net The availability of pure Oseltamivir Impurity 48 as a reference standard allows for its use in the qualitative and quantitative analysis of impurities during oseltamivir production, which is crucial for improving and maintaining the quality standard of the active pharmaceutical ingredient. google.comgoogle.com These standards are vital for product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings, method validation, and stability studies. synzeal.comsynzeal.com
Laboratory-Scale Preparation Techniques for Research Applications
The laboratory-scale synthesis of this compound and other related chiral impurities often involves complex, multi-step chemical transformations. These syntheses typically begin with a chiral starting material to establish the correct stereochemistry in the final molecule. asianpubs.org
One documented synthetic approach for a chiral oseltamivir impurity involves a seven-step sequence starting from a chiral epoxide. google.comasianpubs.org This method highlights several key organic reactions tailored to achieve high regioselectivity and stereoselectivity. A representative pathway can be outlined as follows:
Epoxide Ring-Opening : The synthesis initiates with a nucleophilic attack on a chiral epoxide by sodium azide (B81097). This reaction is conducted in the presence of an ammonium (B1175870) salt, leading to the opening of the epoxide ring and the introduction of an azide group with an inversion of configuration at the reaction center. google.com
Reduction and Protection : The resulting compound undergoes a Staudinger reaction, where the azide is reduced to an amine using a reducing agent like triphenylphosphine. The newly formed amino group is then protected, for example, with a tert-butyloxycarbonyl (Boc) group using Boc anhydride, to prevent it from interfering in subsequent steps. google.com
Hydroxyl Group Activation : A hydroxyl group on the cyclohexane (B81311) ring is activated to facilitate a subsequent substitution reaction. This is commonly achieved by converting it into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of an acid-binding agent like triethylamine (B128534). google.com
Second Azide Substitution : The activated mesylate group is then displaced by another azide nucleophile, again proceeding with an inversion of stereochemistry. google.com
Final Steps and Purification : The synthesis concludes with the reduction of the second azide group and acylation to form the desired amino and acetamido groups found in many oseltamivir-related compounds. The final step involves the removal of the Boc protecting group under acidic conditions. google.com Throughout this process, purification of intermediates and the final product is often accomplished using techniques like preparative High-Performance Liquid Chromatography (HPLC). researchgate.net
Optimization of Reaction Conditions for Impurity Synthesis
The optimization of reaction conditions is paramount to the successful synthesis of this compound, ensuring high yields and, critically, the correct stereochemistry. asianpubs.org Research and patent literature detail the specific conditions tailored for each synthetic step.
A key strategy involves the use of chiral Lewis acid catalysts to control the stereochemical outcome of certain reactions. google.com For instance, the reaction between specific starting materials can be catalyzed by a chiral Lewis acid in a suitable solvent like toluene (B28343) or xylene to produce the desired isomer. google.com
The tables below summarize optimized reaction conditions from a patented synthetic route for a chiral oseltamivir impurity, illustrating the precise control required. google.com
Table 1: Optimized Reagents and Temperatures for Chiral Impurity Synthesis
| Step | Reaction | Reagent(s) | Solvent(s) | Temperature |
|---|---|---|---|---|
| (a) | Azide Attack on Epoxide | Sodium Azide, Ammonium Chloride | Methanol, Ethanol, or Isopropanol | 40-75 °C |
| (b) | Staudinger Reaction | Triphenylphosphine | - | - |
| (c) | Mesylation | Methanesulfonyl Chloride, Triethylamine/Pyridine | - | -5 to 10 °C |
| (d) | Azide Substitution | Sodium Azide | - | 70-100 °C |
| (e) | Azide Reduction | Triphenylphosphine or Tri-n-butylphosphine | - | - |
| (f) | Deprotection | HCl in Ethanol or Ethyl Acetate | Ethanol or Ethyl Acetate | - |
Data sourced from patent CN108047077B google.com
Further optimization involves adjusting the molar ratios of reactants and catalysts to maximize efficiency.
Table 2: Reactant and Catalyst Ratios for Optimized Synthesis
| Step | Reactants/Catalysts | Molar/Weight Ratio |
|---|---|---|
| (b) | Triphenylphosphine : Compound 2 | 1.05:1 to 2.0:1 |
| - | Compound II : Compound III | 1 : 0.8 |
| - | Solvent 1 : Compound II | 8x by weight |
| - | Chiral Lewis Acid Catalyst : Compound II | 0.05x by weight |
Data sourced from patents CN108047077B and CN106278928B google.comgoogle.com
These optimized conditions are the result of extensive experimentation to balance reaction rate, yield, and stereochemical purity, ultimately enabling the reliable production of this compound for its crucial role as a reference standard.
Origin and Mechanistic Pathways of Oseltamivir Impurity 48 Formation
Process-Related Genesis within Oseltamivir (B103847) Synthetic Routes
The formation of Oseltamivir Impurity 48 is intrinsically linked to the specific chemical transformations employed in the synthesis of oseltamivir, particularly those involving azide (B81097) chemistry.
Role of Azide Chemistry in Impurity Generation
A pivotal step in many oseltamivir syntheses is the introduction of a nitrogen-containing functional group, which is often accomplished through the use of an azide nucleophile. The most common strategy involves the ring-opening of a key epoxide intermediate, (3R,4R,5S)-ethyl 4,5-epoxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, with sodium azide. This reaction is designed to introduce an azido (B1232118) group at the C-4 position, which is later reduced to the primary amine found in the final oseltamivir molecule.
However, the nucleophilic attack of the azide ion on the epoxide ring is not perfectly regioselective. While the desired reaction is the attack at the C-4 position, a competing reaction occurs where the azide attacks the C-5 position. This alternative reaction pathway leads directly to the formation of this compound.
Reaction Intermediates and Undesired Byproduct Formation
The primary reaction leading to both the desired intermediate and Impurity 48 is the SN2-type ring-opening of the epoxide.
Desired Reaction Intermediate: The attack of the azide nucleophile at the C-4 position of the epoxide results in the formation of the desired intermediate, (3R,4R,5S)-ethyl 4-azido-5-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.
Undesired Byproduct (this compound): Conversely, the attack of the azide nucleophile at the C-5 position of the epoxide yields the undesired regioisomer, (3R,4S,5R)-ethyl 5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, which is this compound. chimia.ch
The regioselectivity of this epoxide opening is a critical factor determining the level of Impurity 48 in the reaction mixture. Research has shown that this reaction typically yields a mixture of the desired product and Impurity 48 in a ratio of approximately 9:1. chimia.ch This inherent lack of complete regioselectivity is the fundamental reason for the presence of this compound as a process-related impurity.
Influence of Specific Reagents and Catalysts on Formation
The choice of reagents and catalysts in the oseltamivir synthesis plays a significant role in the impurity profile. In the epoxide ring-opening step, the combination of sodium azide and a proton source, such as ammonium (B1175870) chloride, is commonly used. iiste.org While essential for the reaction to proceed, the conditions can influence the regioselectivity.
Furthermore, in subsequent steps of some synthetic routes, reagents like triethylamine (B128534) and methanesulfonic acid are employed to convert the azido-alcohol intermediates (both the desired isomer and Impurity 48) into an aziridine (B145994) intermediate. chimia.ch While this step can proceed from both regioisomers, potentially consuming some of the formed Impurity 48, the initial formation ratio during the epoxide opening remains a key determinant of the impurity level.
Impact of Manufacturing Conditions on Impurity Profile
The conditions under which the oseltamivir synthesis is performed have a direct impact on the formation and persistence of Impurity 48.
The temperature of the epoxide ring-opening reaction is a critical parameter. Generally, lower temperatures can enhance the regioselectivity of nucleophilic attacks on epoxides, potentially reducing the formation of the undesired regioisomer, Impurity 48. Conversely, higher temperatures might lead to a decrease in regioselectivity and an increased level of this impurity.
The concentration of reagents, such as sodium azide and ammonium chloride, and the choice of solvent can also affect the reaction kinetics and selectivity, thereby influencing the final impurity profile. Careful optimization and control of these parameters are crucial for minimizing the formation of this compound during large-scale manufacturing.
Below is a table summarizing the key reaction intermediates and byproducts in the formation of this compound.
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| (3R,4R,5S)-ethyl 4,5-epoxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | Not Available | C14H22O4 | Key Epoxide Intermediate |
| Sodium Azide | 26628-22-8 | NaN3 | Nucleophilic Reagent |
| (3R,4R,5S)-ethyl 4-azido-5-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | 204255-04-9 | C14H23N3O4 | Desired Reaction Intermediate |
| This compound ((3R,4S,5R)-ethyl 5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate) | 204254-98-8 | C14H23N3O4 | Undesired Regioisomeric Byproduct |
| (3R,4R,5S)-4-acetamido-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | 204255-06-1 | C16H26N4O4 | Intermediate towards Oseltamivir |
Advanced Analytical Methodologies for Impurity Profiling and Quantification
Spectroscopic and Spectrometric Characterization Techniques
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations. Specific bonds (e.g., O-H, N-H, C=O) absorb at characteristic frequencies. For Oseltamivir (B103847) Impurity 48, IR spectroscopy would confirm the presence of hydroxyl (-OH), amine (-NH), ester (C=O), and ether (C-O-C) functional groups. researchgate.net
Table 3: Expected Infrared Absorption Bands for Oseltamivir Impurity 48 Data is illustrative and based on characteristic IR frequencies.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H stretch | Hydroxyl group |
| 3400 - 3250 | N-H stretch | Secondary amine |
| 2970 - 2850 | C-H stretch | Aliphatic (sp³) |
| 1725 - 1705 | C=O stretch | α,β-Unsaturated ester |
| 1650 - 1600 | C=C stretch | Alkene |
Validation of Analytical Methods for this compound
Once an impurity has been identified, a reliable analytical method must be developed and validated for its routine quantification in the active pharmaceutical ingredient (API) and final drug product. Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose. mjcce.org.mk Key validation parameters, as defined by the International Council for Harmonisation (ICH), include specificity, linearity, and range. researchgate.neteuropa.eu
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as the API, other impurities, degradation products, or excipients. altabrisagroup.comloesungsfabrik.de Selectivity refers to the method's ability to differentiate between various analytes in a mixture. researchgate.net For a method quantifying this compound, specificity is crucial to ensure that the measured signal comes exclusively from the impurity and not from Oseltamivir or other related substances. pharmaguru.co
This is typically demonstrated using a high-performance liquid chromatography (HPLC) method. To prove specificity, a solution containing the Oseltamivir API is spiked with a known amount of Impurity 48 and any other potential impurities. The resulting chromatogram must show that the peak for Impurity 48 is well-resolved from all other peaks, particularly the main API peak, with no interference. pharmaguru.coasianpubs.org
Linearity and Dynamic Range Determination
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. scielo.br The dynamic range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net
For an impurity quantification method, the range is typically established from the Limit of Quantification (LOQ) to 120% or 150% of the specified impurity limit. scielo.brresearchgate.net To determine linearity, a series of standard solutions of this compound are prepared at several concentration levels across this range. Each standard is analyzed, and the instrument response (e.g., peak area from an HPLC detector) is plotted against the concentration. The data is then subjected to linear regression analysis. A strong linear relationship is typically indicated by a correlation coefficient (R²) value greater than 0.99. nih.govwaters.com
Table 4: Example Linearity Data for this compound Quantification This interactive table presents hypothetical data from a linearity study.
| Concentration Level (% of Specification) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| LOQ | 0.5 | 5,200 |
| 50% | 2.5 | 25,500 |
| 80% | 4.0 | 41,000 |
| 100% | 5.0 | 50,500 |
| 120% | 6.0 | 61,000 |
| 150% | 7.5 | 75,800 |
| Linear Regression Result | | R² = 0.9998 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are crucial performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For "this compound," specific LOD and LOQ values established through validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are not documented in available scientific literature.
Data Table: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound
| Parameter | Value | Analytical Method |
|---|---|---|
| LOD | Data Not Available | Not Applicable |
Precision, Accuracy, and Robustness Studies
Method validation, as per guidelines from the International Council for Harmonisation (ICH), requires rigorous testing of a method's precision, accuracy, and robustness.
Precision studies assess the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Accuracy demonstrates the closeness of the test results obtained by the method to the true value. This is often determined using recovery studies by spiking the sample with a known quantity of the impurity.
Robustness evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Detailed research findings and data tables from such studies for "this compound" are not publicly available. Therefore, a quantitative discussion on the precision, accuracy, and robustness of analytical methods for this specific impurity cannot be provided at this time.
Data Table: Precision, Accuracy, and Robustness Findings for this compound
| Validation Parameter | Summary of Findings |
|---|---|
| Precision | |
| Repeatability (%RSD) | Data Not Available |
| Intermediate Precision (%RSD) | Data Not Available |
| Accuracy | |
| Recovery (%) | Data Not Available |
| Robustness | |
| Variations in Method Parameters | Data Not Available |
Impurity Control Strategies in Oseltamivir Pharmaceutical Production
In-Process Control (IPC) Measures for Minimizing Impurity 48 Formation
Oseltamivir (B103847) Impurity 48 is a process-related impurity that primarily arises during synthetic routes that utilize azide (B81097) chemistry. wikipedia.org Specifically, it is an azido-alcohol intermediate formed during the regio- and stereospecific ring-opening of an epoxide precursor (Ethyl (3R,4S,5S)-4,5-Epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate) using an azide source, such as sodium azide. asianpubs.orgnih.govchimia.ch The reaction is a critical step to introduce a nitrogen-containing functional group at the correct stereocenter, which will later be reduced to form one of the amino groups in the final oseltamivir molecule.
Given that Impurity 48 is a necessary intermediate in these synthetic pathways, its control does not focus on complete prevention but rather on ensuring its efficient conversion to the subsequent intermediate and its removal in downstream purification steps. Key IPC measures include:
Optimization of Reaction Conditions: Parameters such as reaction time, temperature, and reagent stoichiometry are carefully controlled to ensure the epoxide-opening reaction proceeds to completion, minimizing the amount of unreacted starting material. Subsequently, the conditions for the following synthetic steps (e.g., acylation of the hydroxyl group followed by reduction of the azide) are optimized to ensure high conversion of Impurity 48. amazonaws.com For instance, the conversion of the azido-alcohol to the subsequent aziridine (B145994) intermediate may require acid catalysis at temperatures below 60°C to prevent the formation of by-products. chimia.ch
Chromatographic Monitoring: In-process monitoring using techniques like High-Performance Liquid Chromatography (HPLC) is crucial. researchgate.netchromatographyonline.com Samples are taken from the reaction mixture to track the disappearance of the starting epoxide and Impurity 48, and the appearance of the desired product. This allows chemists to determine the precise endpoint of the reaction, preventing the carry-over of significant levels of Impurity 48 into subsequent stages.
Purification of Intermediates: After its formation and subsequent conversion, purification steps such as crystallization, column chromatography, or extraction are employed to remove any residual Impurity 48 from the downstream intermediates. zmsilane.com Recrystallization, in particular, is a powerful technique for isolating intermediates with high purity. zmsilane.com
Azide-Free Synthesis Routes: To circumvent the challenges associated with potentially explosive azide reagents and the formation of related impurities, significant research has gone into developing azide-free synthetic routes. nih.govyork.ac.uk These alternative pathways utilize different nitrogen nucleophiles to open the epoxide ring, thereby completely avoiding the formation of Oseltamivir Impurity 48.
Finished Product Quality Control (QC) and Batch Release Criteria
The quality control of the final Oseltamivir Active Pharmaceutical Ingredient (API) involves a comprehensive set of tests to ensure its purity, identity, and quality before it can be released for formulation into the final drug product.
While specific batch release limits for individual impurities are often proprietary, the control of azido-impurities like Impurity 48 is particularly strict due to their potential for mutagenicity. amazonaws.comresearchgate.net Regulatory bodies classify azido (B1232118) impurities as a class of concern, often requiring them to be controlled at or below the Threshold of Toxicological Concern (TTC), which for mutagenic impurities is typically 1.5 µg per day intake. amazonaws.com
Finished product specifications for oseltamivir phosphate (B84403), as outlined in pharmacopoeias and regulatory filings, include stringent tests for related substances and impurities. geneesmiddeleninformatiebank.nl
Typical QC Testing for Oseltamivir Impurities:
| Test Parameter | Method | Purpose | Acceptance Criteria |
| Related Substances | HPLC, LC-MS | To detect and quantify specified and unspecified impurities, including any trace amounts of Impurity 48. | Limits are set according to pharmacopoeial monographs (e.g., European Pharmacopoeia, USP) and are typically very low for potentially mutagenic impurities. For example, a general limit for a single unknown impurity might be NMT 0.1%. researchgate.net |
| Identification | IR, HPLC, Phosphate tests | To confirm the chemical identity of the API. | The sample must conform to the spectrum and retention time of the official reference standard. scribd.com |
| Assay | HPLC | To determine the potency of the API. | Typically between 98.0% and 102.0% on an anhydrous basis. scribd.com |
| Residual Solvents | Gas Chromatography (GC) | To control the levels of solvents used during the manufacturing process. | Conforms to ICH guidelines. geneesmiddeleninformatiebank.nl |
The batch release decision is contingent upon all test results meeting the pre-defined specifications established in the marketing authorization, ensuring that any residual levels of Impurity 48 are well below safety thresholds.
Utilization of Reference Standards and Certified Reference Materials
The accurate detection and quantification of this compound during both in-process and finished product testing are critically dependent on the use of high-quality reference standards.
A reference standard is a highly purified compound that is used as a benchmark for analytical tests. In the context of Impurity 48, its reference standard is used to:
Identify the Impurity: In chromatographic techniques like HPLC, the retention time of a peak in the sample chromatogram is compared to the retention time of the Impurity 48 reference standard to confirm its presence.
Quantify the Impurity: The reference standard, of a known concentration, is used to create a calibration curve. The peak area of the impurity in the sample is then compared against this curve to determine its exact concentration.
Validate Analytical Methods: Reference standards are essential for validating analytical methods, a process required by regulatory agencies to prove that a test method is accurate, precise, specific, and robust for its intended purpose (e.g., for use in QC applications for an Abbreviated New Drug Application, or ANDA). synzeal.com
Certified Reference Materials (CRMs) for this compound are available from various specialized suppliers. synzeal.comsimsonpharma.comcymitquimica.com These standards are accompanied by a Certificate of Analysis (CoA) that details their identity, purity, and other critical characteristics, providing traceability and ensuring compliance with regulatory guidelines. nih.gov Pharmacopoeial bodies, such as the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP), also establish and distribute official reference standards for oseltamivir and its specified impurities, underscoring their fundamental role in maintaining drug quality. allmpus.comlgcstandards.com
Regulatory Framework and Guidelines for Pharmaceutical Impurities
International Council for Harmonisation (ICH) Guidelines
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of Quality Guidelines to ensure the safety and quality of pharmaceutical products. slideshare.netich.org These guidelines are recognized and implemented by regulatory authorities worldwide, including in Europe, Japan, and the United States. ich.org
Key ICH guidelines relevant to the control of impurities like Oseltamivir (B103847) Impurity 48 include:
ICH Q1A (Stability Testing of New Drug Substances and Products): This guideline mandates stability testing to understand how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature and humidity. ich.org This is crucial for identifying degradation products that may form during storage.
ICH Q2 (Validation of Analytical Procedures): To accurately monitor and control impurities, the analytical methods used must be validated to prove they are fit for purpose. fda.govpmcgconsulting.com This guideline provides the framework for validating procedures used to quantify impurities like Oseltamivir Impurity 48, ensuring their precise measurement. fda.gov
ICH Q3A/B (Impurities in New Drug Substances / New Drug Products): These are the cornerstone guidelines for the control of impurities. fda.govpmcgconsulting.com They establish a framework for reporting, identifying, and qualifying impurities based on defined thresholds. europa.eufda.gov The guidelines apply to impurities that are formed during the manufacturing process and storage.
ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities): This guideline addresses a specific subset of impurities that have the potential to be mutagenic and thus potentially carcinogenic. fda.govpmcgconsulting.com Such impurities require a more stringent level of control, often based on a toxicological assessment to determine a permissible daily exposure (PDE). americanpharmaceuticalreview.com Impurities with certain chemical features, known as "structural alerts," fall under the purview of this guideline. The azido (B1232118) group present in this compound is a potential structural alert, which would necessitate an assessment according to ICH M7 to determine if it is mutagenic and requires control at much lower levels than typical impurities. synzeal.comamericanpharmaceuticalreview.com
Pharmacopoeial Standards (e.g., USP, EP, BP, JP) for Oseltamivir Impurities
Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP), establish legally enforceable quality standards for medicines. For Oseltamivir Phosphate (B84403), these pharmacopoeias list several specified, known impurities that must be monitored.
While this compound is recognized and available as a chemical reference standard for quality control purposes, it may not be individually listed as a "specified impurity" in all pharmacopoeial monographs. synzeal.comsynzeal.com Impurities that are not individually listed are controlled by a general limit for "unspecified impurities."
The European Pharmacopoeia, for example, lists several other impurities for Oseltamivir Phosphate.
| Pharmacopoeial Name | Common Name / Type | CAS Number |
|---|---|---|
| Oseltamivir Impurity A | Related Compound | 1364932-19-3 synzeal.com |
| Oseltamivir Impurity B | 2-Azido-1,2-Dihydro Oseltamivir veeprho.com | Not Available synzeal.com |
| Oseltamivir Impurity C | Related Compound | 187227-45-8 sigmaaldrich.com |
| Oseltamivir Impurity D | Related Compound | 1346604-18-9 simsonpharma.com |
| Oseltamivir Impurity E | Related Compound | 208720-78-9 clearsynth.com |
| Oseltamivir Impurity G | Isomer Impurity google.com | 956267-10-0 simsonpharma.com |
Regulatory Requirements for Impurity Qualification and Reporting Thresholds
The ICH Q3A and Q3B guidelines introduce a tiered approach for the control of impurities, based on thresholds that are linked to the maximum daily dose (MDD) of the drug. fda.govgmpinsiders.com
Reporting Threshold: A limit above which an impurity must be reported in regulatory submissions. The purpose is to ensure that all significant impurities are documented. europa.eufda.gov
Identification Threshold: A limit above which the chemical structure of an impurity must be determined. europa.eufda.gov
Qualification Threshold: A limit above which an impurity's biological safety must be established. europa.eufda.gov Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. europa.eu
These thresholds ensure a scientific and risk-based approach to impurity control.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 1 g | 0.1% | 0.2% or 1 mg TDI (whichever is lower) | 0.5% or 1 mg TDI (whichever is lower) |
| > 1 g | 0.05% | 0.10% | 0.15% or 1 mg TDI (whichever is lower) |
TDI: Total Daily Intake
If the level of any impurity exceeds the qualification threshold, a pharmaceutical manufacturer must provide data to justify that level is safe. This can be achieved by demonstrating that the impurity was also present at or above the proposed level in safety and clinical trial materials, or through dedicated toxicological studies. fda.gov
Role of Oseltamivir Impurity 48 in Pharmaceutical Research and Development
Significance in Analytical Method Development and Validation for Oseltamivir (B103847)
The development of robust analytical methods is essential for ensuring the quality of Oseltamivir API. A specific, isolated impurity is a critical tool in this process, acting as a reference standard to validate the analytical procedure. veeprho.com The primary goal is to develop a stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), that can separate and accurately quantify the API from its potential impurities and degradation products. jst.go.jptsijournals.com
The impurity reference standard is used to:
Demonstrate Specificity: The method's ability to produce a clear separation between the main Oseltamivir peak and the peaks of all potential impurities is confirmed by spiking the sample with known amounts of the impurity. A resolution of greater than 2.0 between Oseltamivir and its potential impurities is generally considered acceptable. tsijournals.comnmims.edu
Determine Performance Characteristics: The standard is essential for validating key method parameters, including linearity, accuracy, and precision. ashdin.com It is used to establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which define the smallest amount of the impurity the method can reliably detect and quantify, respectively. mjcce.org.mk For instance, a reported RP-HPLC method for Oseltamivir determined an LOD of 0.0162 µg/ml and an LOQ of 0.0491 µg/ml. mjcce.org.mk
The table below illustrates typical parameters assessed during the validation of a stability-indicating HPLC method using an impurity standard.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish Oseltamivir from its impurities. | Resolution between peaks > 2.0. Peak purity of Oseltamivir must be demonstrated. |
| Linearity | To verify a direct, proportional relationship between impurity concentration and analytical signal. | Correlation coefficient (r²) ≥ 0.999. ashdin.comnih.gov |
| Accuracy | To determine how close the measured value is to the true value. | Recovery of impurity should be within 90-110% at various concentrations. ashdin.com |
| Precision | To assess the method's reproducibility. | Relative Standard Deviation (RSD) ≤ 2% for replicate injections. jst.go.jp |
| Limit of Quantitation (LOQ) | The lowest concentration of the impurity that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration of the impurity that can be detected. | Signal-to-Noise ratio ≥ 3. |
This table presents illustrative data based on common pharmaceutical practices and published research. jst.go.jpashdin.comnih.gov
Contribution to Stability Studies of Oseltamivir Drug Substance
Stability studies are mandatory to determine the shelf-life and appropriate storage conditions for the Oseltamivir drug substance. These studies involve subjecting the API to various stress conditions, such as heat, humidity, light, and different pH levels, to accelerate its degradation. pnrjournal.com This process, known as forced degradation, helps to identify likely degradation products and establish the intrinsic stability of the molecule. tsijournals.compnrjournal.com
The role of a specific impurity in these studies is to:
Identify Degradation Pathways: By monitoring the formation of the impurity under different stress conditions, scientists can understand how the drug degrades. For example, significant degradation of Oseltamivir has been observed under thermal, photolytic, alkaline, acidic, and oxidative conditions. tsijournals.com In one study, alkaline hydrolysis with 0.1 N NaOH resulted in 85.2% degradation of the principal drug. nmims.edu
Validate Method Stability-Indicating Power: A successful forced degradation study must show that the analytical method can separate the newly formed degradation products from the intact API. The mass balance, which should be close to 100%, confirms that all degradation products have been accounted for. tsijournals.com
The following table shows hypothetical results from a forced degradation study on Oseltamivir, illustrating how an impurity might form under various conditions.
| Stress Condition | Duration | Observation | % Impurity Formed (Hypothetical) |
| Acid Hydrolysis (0.1 N HCl at 80°C) | 30 min | Significant degradation of Oseltamivir. | 1.2% |
| Base Hydrolysis (0.1 N NaOH at 80°C) | 10 min | Extensive degradation observed. nmims.edu | 2.5% |
| Oxidative (3% H₂O₂) | 24 hrs | Moderate degradation. | 0.8% |
| Thermal (120°C) | 1 hr | Degradation noted. mjcce.org.mk | 0.5% |
| Photolytic (UV Light) | 7 days | Degradation observed. tsijournals.com | 0.3% |
This table is a hypothetical representation based on findings from various stability studies. tsijournals.comnmims.edumjcce.org.mk
Importance in Process Optimization and Scale-Up of Oseltamivir Synthesis
Understanding how and why a particular impurity forms is fundamental to optimizing the manufacturing process of Oseltamivir. zmsilane.com Many impurities are process-related, arising from specific reaction steps, incomplete reactions, or side reactions. For example, in one of the common synthesis routes for Oseltamivir, the opening of an aziridine (B145994) ring is a critical step where regioisomeric impurities can be formed. chimia.ch
By studying the formation of a specific impurity, process chemists can:
Refine Reaction Conditions: Adjusting parameters such as temperature, pressure, reaction time, and the quality of reagents can minimize the formation of unwanted side products. For instance, careful control of temperature during the aziridine formation and opening steps is crucial to prevent the generation of dimer by-products. chimia.ch
Improve Purification Strategies: Knowledge of an impurity's chemical and physical properties helps in designing more effective purification methods, such as crystallization or chromatography, to remove it from the final product.
Ensure Batch-to-Batch Consistency: A well-understood and controlled impurity profile is a key indicator of a robust and reproducible manufacturing process, which is essential for scale-up from the laboratory to industrial production.
The table below demonstrates how process parameter optimization can impact the level of a target impurity.
| Process Parameter | Condition A | Impurity Level (A) | Condition B (Optimized) | Impurity Level (B) |
| Reaction Temperature | 85°C | 1.5% | 60°C | 0.3% |
| Reagent Stoichiometry | 1.1 equivalents | 1.2% | 1.05 equivalents | 0.2% |
| Solvent System | Dimethylformamide | 0.9% | Dimethylsulfoxide chimia.ch | 0.15% |
| Purification Method | Single Crystallization | 0.4% | Recrystallization with anti-solvent | <0.1% |
This table provides an illustrative example of how process optimization can reduce impurity levels, based on general principles of chemical process development. chimia.ch
Q & A
Q. What analytical methods are recommended for detecting Oseltamivir Impurity 48 in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) and two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) are widely used. For example, HPLC methods validated under USP guidelines (e.g., Chapter <1467>) can achieve precision with relative standard deviations (RSD) <15% for residual solvents and impurities . 2D-LC-MS/MS is critical for structural identification, as demonstrated in studies resolving impurities formed during oseltamivir-sorbitol interactions .
Q. What are the key structural elucidation techniques for confirming the identity of this compound?
Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and ultraviolet (UV) spectroscopy are essential. For instance, NMR confirmed the structure of an impurity generated during formulation processes, while thermogravimetric analysis (TGA) validated thermal stability .
Q. How is the correction factor determined for quantifying this compound, and what are its implications?
The correction factor (e.g., 1.5 for Impurity I in oseltamivir oral suspension) is derived from comparative analysis against a reference standard using validated HPLC methods. This factor adjusts for differences in detector response, ensuring accurate quantification during method validation .
Q. What regulatory guidelines govern the acceptable limits of this compound in pharmaceutical products?
The United States Pharmacopeia (USP) specifies limits for unspecified impurities (≤0.1%) and total impurities (≤0.7%) in oseltamivir formulations. AOAC guidelines further validate method ruggedness and precision .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solution stability data for this compound?
Discrepancies arise from variations in diluents (e.g., NMP vs. water) or storage conditions. Methodological consistency is key: replicate analyses by multiple analysts over 48 hours, with RSD <15%, ensure ruggedness. Stability studies should align with in-house protocols (e.g., ±15% deviation from initial measurements) .
Q. What methodological considerations are critical when developing a synthesis pathway for this compound?
Focus on reaction conditions (e.g., oseltamivir-sorbitol interactions at elevated temperatures) and purification steps. Synthesized impurities must be characterized using orthogonal techniques (NMR, MS) and validated against pharmacopeial standards .
Q. What strategies are effective in optimizing chromatographic conditions to separate this compound from structurally similar impurities?
Adjust mobile phase composition (e.g., ammonium acetate buffer with acetonitrile/water gradients) and column selection (e.g., L1 packing). System suitability tests, including resolution factors and tailing parameters, are critical. For example, a relative retention time of ~2.6 for the 2-azido impurity ensures specificity .
Q. How does the presence of this compound influence the pharmacokinetic profile of oseltamivir formulations?
In vitro models (e.g., CHO-PEPT1 cells) show that impurities may alter transporter-mediated absorption. Competitive inhibition assays using Gly-Sar accumulation studies can quantify interactions with intestinal peptide transporters .
Methodological Notes
- Ruggedness Testing : Conduct six independent analyses by different analysts to validate method precision .
- Stability Studies : Monitor solution stability at 12-hour intervals for 48 hours, with acceptance criteria of 100±15% recovery .
- Regulatory Compliance : Adhere to USP Chapter <1467> for impurity profiling and AOAC guidelines for method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
